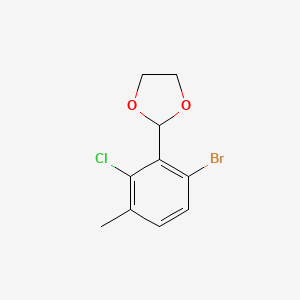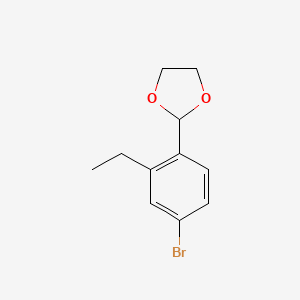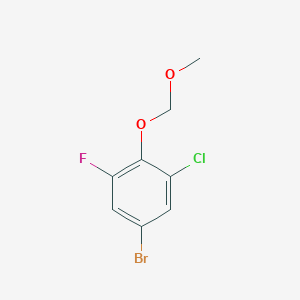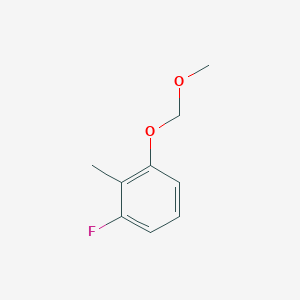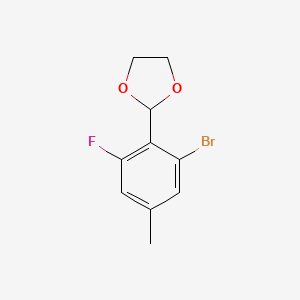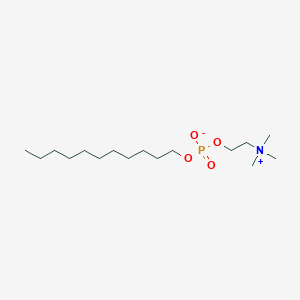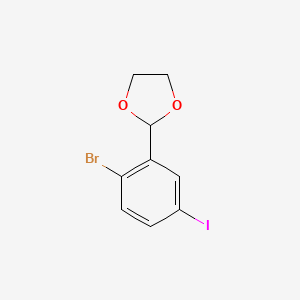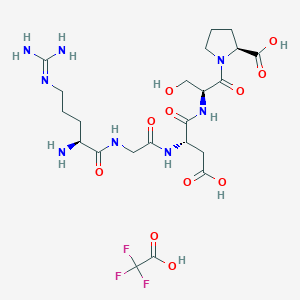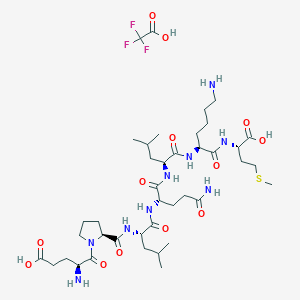
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” is a peptide with the sequence EPLQLKM . It is a mesenchymal stem cells (MSC)-specific peptide .
Molecular Structure Analysis
The molecular formula of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” is C38H67N9O11S . The molecular weight is 858.1 g/mol . The IUPAC name is (4 S )-4-amino-5- [ (2 S )-2- [ [ (2 S )-1- [ [ (2 S )-5-amino-1- [ [ (2 S )-1- [ [ (2 S )-6-amino-1- [ [ (1 S )-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” include a molecular weight of 858.1 g/mol, a hydrogen bond donor count of 10, a hydrogen bond acceptor count of 14, and a rotatable bond count of 29 .Scientific Research Applications
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate has been used in a number of scientific research applications. It has been used to study the biochemical and physiological effects of peptides on the body, as well as to investigate the effects of peptides on various diseases. This compound has also been used to study the effects of peptides on the immune system, as well as to investigate the effects of peptides on gene expression. Additionally, this compound has been used to study the effects of peptides on cell growth and differentiation, as well as to investigate the effects of peptides on the development of cancer cells.
Mechanism of Action
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate is believed to act by binding to specific receptors on cells and activating or inhibiting certain cellular processes. For example, this compound has been shown to bind to and activate certain receptors on cells, which can lead to the activation of certain cellular processes. Additionally, this compound has been shown to bind to and inhibit certain receptors on cells, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant effects, as well as to have an effect on the regulation of gene expression. Additionally, this compound has been found to have an effect on the regulation of cell growth and differentiation, as well as to have an effect on the development of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate in laboratory experiments is that it is relatively easy to synthesize and manipulate for various research purposes. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for studying the effects of peptides on the body. However, one of the main limitations of using this compound in laboratory experiments is that it is not always easy to control the exact concentration of the peptide, which can lead to inaccurate results.
Future Directions
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate has a wide range of potential applications in the field of scientific research. One potential future direction for this compound is to investigate its potential use as a therapeutic agent for the treatment of various diseases. Additionally, this compound could be used to study the effects of peptides on gene expression and the regulation of cell growth and differentiation. Furthermore, this compound could be used to investigate the effects of peptides on the immune system, as well as to investigate the effects of peptides on the development of cancer cells. Finally, this compound could be used to investigate the effects of peptides on the regulation of metabolic pathways.
Synthesis Methods
H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a method of peptide synthesis that involves the use of a solid support material to link amino acids together in a specific sequence. The amino acids are linked together in a stepwise fashion, with each step being monitored and controlled to ensure accuracy. The SPPS method is widely used in the synthesis of peptides, and it allows for the synthesis of peptides with complex sequences.
properties
IUPAC Name |
(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67N9O11S.C2HF3O2/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50;3-2(4,5)1(6)7/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58);(H,6,7)/t23-,24-,25-,26-,27-,28-,29-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZOVCFBMEXED-WXZWFHAESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68F3N9O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

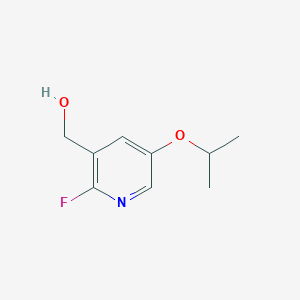
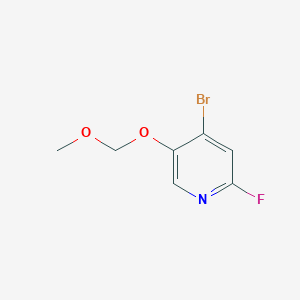
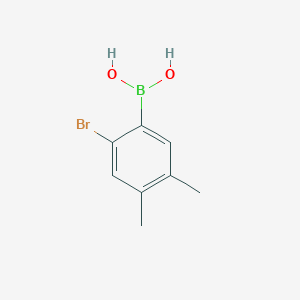
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)
